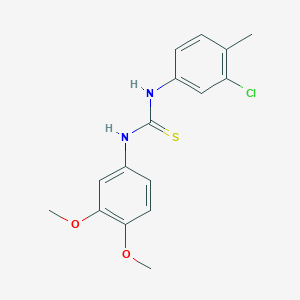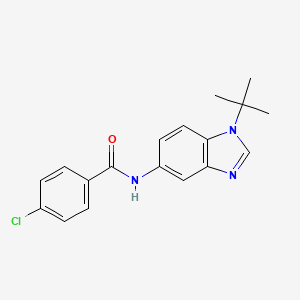![molecular formula C15H16N4O3S B5802432 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide, also known as ML-18, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the production of pro-inflammatory cytokines and the degradation of extracellular matrix, respectively. This compound has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains, which could potentially be used to treat bacterial infections. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, which could potentially be used to treat cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine. Additionally, this compound has been shown to exhibit various biological activities, which could potentially be used to treat a wide range of diseases. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively studied in vivo, and its toxicity profile is not well understood. Additionally, the compound has not been tested in clinical trials, so its efficacy and safety in humans are not known.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying the cellular pathways that are targeted by this compound and determining the downstream effects of these pathways. Another potential direction is to investigate the toxicity profile of the compound. This could involve testing the compound in animal models to determine its safety and efficacy. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of various diseases, including cancer, inflammatory diseases, and bacterial infections. Finally, further optimization of the synthesis method could be performed to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves the reaction of 4-nitrobenzaldehyde with thiourea to form 4-(4-nitrophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound. The synthesis of this compound has been reported in various research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-14(20)11-5-7-18(8-6-11)15-17-13(9-23-15)10-1-3-12(4-2-10)19(21)22/h1-4,9,11H,5-8H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLJWVQVXGUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)



![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
